5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid

Lipid peroxidation Mitochondrial antioxidant Microsomal oxidation

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (CAS 139232-40-9; synonyms IRFI-005, BFA, 5-HTDBAA) is a synthetic, water-soluble 2,3-dihydrobenzofuran derivative developed as a hydrophilic analogue of α-tocopherol (vitamin E). The compound possesses a 5-hydroxy-2,3-dihydrobenzofuran core bearing three methyl substituents at positions 4, 6, and 7, with an acetic acid side chain at C-2 that confers aqueous solubility distinct from the lipid-soluble natural tocopherols.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 139232-40-9
Cat. No. B143350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid
CAS139232-40-9
Synonyms2-(2,3-dihydro-5-hydroxy-4,6,7-trimethylbenzofuranyl)acetic acid
5-HTDBAA
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid
IRFI 005
IRFI-005
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CC(O2)CC(=O)O)C(=C1O)C)C
InChIInChI=1S/C13H16O4/c1-6-7(2)13-10(8(3)12(6)16)4-9(17-13)5-11(14)15/h9,16H,4-5H2,1-3H3,(H,14,15)
InChIKeyFUWYMDOAFXKROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (IRFI-005 / BFA): Sourcing Guide for a Differentiated Hydrophilic Vitamin E Analog


5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (CAS 139232-40-9; synonyms IRFI-005, BFA, 5-HTDBAA) is a synthetic, water-soluble 2,3-dihydrobenzofuran derivative developed as a hydrophilic analogue of α-tocopherol (vitamin E) [1]. The compound possesses a 5-hydroxy-2,3-dihydrobenzofuran core bearing three methyl substituents at positions 4, 6, and 7, with an acetic acid side chain at C-2 that confers aqueous solubility distinct from the lipid-soluble natural tocopherols [2]. IRFI-005 is the active deacetylated metabolite of the prodrug raxofelast (IRFI-016) and was advanced into clinical development as a mucoregulatory and anti-ischemic agent [3]. Its primary mode of action is radical-scavenging antioxidant activity, with demonstrable protection against lipid peroxidation and protein sulphydryl oxidation across multiple subcellular systems [1].

Why 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid Cannot Be Replaced by Generic Vitamin E Analogs in Antioxidant Procurement


Although the antioxidant small-molecule landscape contains numerous vitamin E analogs—including Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), α-tocopherol, and various chromanol derivatives—these compounds are not functionally interchangeable with IRFI-005. The key differentiators operate at three levels: (i) physicochemical profile, where the benzofuran scaffold and acetic acid substituent confer measurably higher aqueous solubility and a more negative LogD at physiological pH relative to chroman-based analogs [1]; (ii) radical-scavenging mechanism, with IRFI-005 operating via a distinct two-electron/H-atom donation pathway that exhibits reduced inter-frontier molecular orbital energy gap barrier at pH 7.4 compared to its neutral state [2]; and (iii) pharmacokinetic behavior, where IRFI-005 is the active metabolite generated quantitatively in vivo from the prodrug IRFI-016, yielding a plasma and tissue distribution profile inaccessible through direct administration of other vitamin E analogs [3]. Substituting an off-the-shelf antioxidant without head-to-head validation against these dimensions risks both underperformance in polar biological compartments and loss of the prodrug-mediated tissue-targeting advantage.

Quantitative Differentiation Evidence for 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (IRFI-005) Against Closest Comparators


Lipid Peroxidation IC50 in Rat Liver Subcellular Fractions: BFA (IRFI-005) vs. Trolox C

In a direct head-to-head study, BFA (IRFI-005) demonstrated antioxidant efficiency slightly higher than the congener compound Trolox C across three subcellular lipid peroxidation systems [1]. In rat liver mitochondria challenged with ascorbate/Fe²⁺, BFA increased the lag-time and reduced the extent of lipid peroxidation with an IC₅₀ of approximately 12 µM. In rat liver microsomes, BFA inhibited both iron-dependent (NADPH/Fe²⁺/ADP) and iron-independent (cumene hydroperoxide) lipid peroxidation with IC₅₀ values of 25 µM and 30 µM, respectively [1]. The study authors explicitly reported that the antioxidant efficiency of BFA is slightly higher than that of Trolox C, and BFA additionally inhibited the oxidation of protein sulphydryl groups consequent to microsomal lipid peroxidation—a protective endpoint not uniformly observed with Trolox C in the same experimental context [1].

Lipid peroxidation Mitochondrial antioxidant Microsomal oxidation

Peroxyl Radical Scavenging Rate Constant: IRFI-005 vs. Trolox vs. α-Tocopherol

The peroxyl radical scavenging rate constant of IRFI-005, measured as k(IRFI005 + LOO•) = 1.8 × 10⁶ M⁻¹ s⁻¹, was determined in the LDL oxidation system [1]. This places IRFI-005 intermediate between the two most common comparator antioxidants: Trolox, with a reported peroxyl radical rate constant of approximately 1.1 × 10⁶ M⁻¹ s⁻¹ (measured in chlorobenzene at 30°C) [2], and α-tocopherol, with a well-established k(H-tocopherol) = 3.5 × 10⁶ M⁻¹ s⁻¹ [3]. Thus, IRFI-005 is approximately 1.6-fold faster than Trolox in scavenging peroxyl radicals while remaining approximately half as reactive as the natural lipid-soluble α-tocopherol—a profile that balances high aqueous-phase reactivity with sufficient stability to avoid pro-oxidant behavior.

Peroxyl radical kinetics Chain-breaking antioxidant Rate constant comparison

Aqueous Solubility and Hydrophilicity at Physiological pH: IRFI-005 vs. Trolox

A comparative study of molecular properties between IRFI-005 and Trolox indicated that IRFI-005 possesses higher hydrophilic property and water solubility than Trolox [1]. Computed physicochemical data support this differentiation: IRFI-005 exhibits a predicted water solubility of 371.5 mg/L at 25°C and a calculated LogD (pH 7.4) of –1.15, indicating net preference for the aqueous phase at physiological pH . In contrast, Trolox water solubility has been independently reported as <0.2 g/L (<200 mg/L) [2] with limited solubility of approximately 0.5 mg/mL at neutral pH . The more negative LogD at pH 7.4 for IRFI-005 implies superior distribution into polar biological compartments relative to Trolox, consistent with its design rationale as a truly hydrophilic vitamin E surrogate.

Hydrophilicity LogD pH 7.4 Aqueous solubility Water-soluble antioxidant

Two-Electron Radical-Scavenging Mechanism with Reduced Barrier Energy at Physiological pH

UV-Vis and electron spin resonance (ESR) spectroscopy confirmed that IRFI-005 operates via a 'two electrons and/or H-atom' donation mechanism, whereby each IRFI-005 molecule scavenges two free radical molecules [1]. Semi-empirical calculations demonstrated that at physiological pH (~7), nearly all IRFI-005 molecules exist in the anionic state (IRFI-005⁻), which exhibits a reduced inter-frontier molecular orbital energy gap barrier relative to the neutral form [1]. This pH-dependent enhancement of electron-donating ability is mechanistically distinct from the predominantly H-atom transfer mechanism reported for Trolox under comparable conditions [2]. The consequence is that IRFI-005 achieves higher antioxidant and radical-scavenging potency specifically at physiological pH, where most biological oxidative stress assays are conducted [1].

Electron transfer mechanism ESR spectroscopy Frontier molecular orbital pH-dependent antioxidant activity

Synergistic Inhibition of LDL Oxidation with Trolox Co-Incubation

In the copper-catalyzed LDL oxidation model, co-incubation of IRFI-005 with Trolox produced a synergistic inhibitory effect, evidenced by an extended lag phase in the formation of the Trolox-benzoquinone oxidation product [1]. This synergy was accompanied by the preservation of LDL-associated endogenous antioxidants (α-tocopherol and carotenoids) and a similar synergistic interaction when IRFI-005 was co-incubated with physiological levels of ascorbate [1]. The data suggest that IRFI-005 can operate by a recycling mechanism analogous to the vitamin E/ascorbate system, wherein IRFI-005 regenerates Trolox from its oxidized quinone form—a functional capability that generic single-agent antioxidants (including Trolox alone or α-tocopherol alone) cannot replicate [1].

LDL oxidation Synergistic antioxidant Atherosclerosis model Trolox recycling

Pharmacokinetic Advantage as Active Metabolite of IRFI-016 (Raxofelast) Prodrug

IRFI-005 is the quantitatively bioconverted active metabolite of the orally administered prodrug raxofelast (IRFI-016; 2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid) [1]. In a comparative kinetics study in mice, following oral administration of IRFI-016, both the prodrug and IRFI-005 were detected in plasma and bronchial alveolar lavage (BAL) fluid, with IRFI-005 achieving high levels in both compartments without significant delay in Cmax relative to plasma [2]. In rats, dogs, and humans administered raxofelast, plasma concentrations of the parent prodrug were very low while high levels of IRFI-005 were found in plasma and tissues, indicating rapid and extensive first-pass deacetylation [3]. This prodrug-metabolite axis confers a pharmacokinetic advantage not available with direct administration of Trolox or α-tocopherol, which lack a clinically characterized prodrug partner for controlled systemic delivery [3].

Prodrug activation Pharmacokinetics Plasma concentration BAL fluid distribution

Prioritized Application Scenarios for 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid Based on Quantified Differentiation Evidence


In Vitro Lipid Peroxidation Screening in Mitochondrial and Microsomal Preparations Requiring Dual Lipid/Protein Protection

When experimental protocols demand simultaneous quantification of lipid peroxidation endpoints (MDA, conjugated dienes) and protein sulphydryl oxidation in rat liver mitochondrial or microsomal fractions, IRFI-005 is the preferred antioxidant standard over Trolox C. The direct head-to-head data from Bindoli et al. (1991) establish that BFA inhibits lipid peroxidation with IC₅₀ values of 12–30 µM across three pro-oxidant challenge systems while additionally protecting protein –SH groups—a dual endpoint capability explicitly documented for BFA but not for Trolox C in the same study [1].

Aqueous-Phase Kinetic Studies of Peroxyl Radical Scavenging at Physiological pH

For stopped-flow or pulse radiolysis kinetic measurements conducted in purely aqueous buffer at pH 7.4, IRFI-005 offers a peroxyl radical scavenging rate constant (1.8 × 10⁶ M⁻¹ s⁻¹) that is quantifiably faster than Trolox (~1.1 × 10⁶ M⁻¹ s⁻¹) while benefiting from a LogD of –1.15 that ensures complete solubility and absence of micellar aggregation artifacts [2]. The electron-transfer-dominant mechanism at pH 7.4 further distinguishes its kinetic profile from H-atom-transfer-dominant analogs such as Trolox [3].

LDL Oxidation and Atherosclerosis Model Systems Utilizing Antioxidant Combinations

In copper-catalyzed LDL oxidation assays designed to evaluate combination antioxidant strategies, IRFI-005 uniquely enables synergistic inhibition when paired with Trolox or physiological ascorbate [4]. The demonstrated recycling mechanism—where IRFI-005 suppresses Trolox-benzoquinone formation and extends the lag phase—makes IRFI-005 indispensable for protocols testing multi-component antioxidant interventions relevant to atherosclerosis research.

In Vivo Pharmacological Studies Requiring Prodrug-Mediated Tissue Antioxidant Delivery

For rodent models of ischemia-reperfusion, diabetic wound healing, or pulmonary oxidative stress where sustained tissue antioxidant levels are required, the IRFI-016 (raxofelast) to IRFI-005 prodrug axis provides a validated pharmacokinetic strategy [5][6]. IRFI-005 is detected at high levels in plasma and bronchial alveolar lavage fluid after oral prodrug administration, with minimal circulating parent compound—a delivery profile that cannot be replicated by purchasing Trolox or α-tocopherol as standalone agents [5].

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